H3B-120 is a small-molecule inhibitor that has garnered attention for its ability to inhibit the enzyme carbamoyl phosphate synthetase 1. This enzyme plays a crucial role in the urea cycle, converting toxic ammonia into non-toxic urea, and is significant in various metabolic processes, including pyrimidine synthesis. The discovery of H3B-120 was facilitated through high-throughput screening campaigns aimed at identifying effective inhibitors of carbamoyl phosphate synthetase 1, which is essential for understanding and potentially treating metabolic disorders linked to ammonia toxicity.
H3B-120 was identified in a study focusing on allosteric inhibitors of carbamoyl phosphate synthetase 1. The compound is classified as a piperazine derivative, which has been shown to selectively bind to an allosteric site on the enzyme, leading to inhibition of its activity. The research detailing its discovery and characterization was published in prominent scientific journals, emphasizing its potential therapeutic applications in conditions associated with dysfunctional urea cycle activity and ammonia detoxification.
The synthesis of H3B-120 involves several key steps that utilize established organic chemistry techniques. The compound is derived from a piperazine core, which can be modified through various substitution reactions to enhance its inhibitory potency.
The molecular structure of H3B-120 has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
H3B-120 participates in several chemical reactions relevant to its function as an inhibitor:
The mechanism of action for H3B-120 centers around its interaction with carbamoyl phosphate synthetase 1:
H3B-120 exhibits several notable physical and chemical properties:
H3B-120 has potential applications in various scientific fields:
The pursuit of Carbamoyl Phosphate Synthetase 1 inhibitors emerged from compelling evidence linking Carbamoyl Phosphate Synthetase 1 overexpression to tumor progression across multiple cancer types. Biochemical and clinical investigations revealed that Carbamoyl Phosphate Synthetase 1 serves dual protumorigenic functions: preventing toxic intratumoral ammonia accumulation in certain malignancies while supplying carbamoyl phosphate for de novo pyrimidine biosynthesis in others [2] [5]. Cancer genomic analyses demonstrated that Carbamoyl Phosphate Synthetase 1 overexpression correlates with poor prognosis in non-small cell lung cancer, colon cancer, cholangiocarcinoma, and specific glioblastoma subtypes [2] [6]. This established Carbamoyl Phosphate Synthetase 1 as a compelling therapeutic target, particularly in tumors exhibiting metabolic dependencies on urea cycle reprogramming.
To identify Carbamoyl Phosphate Synthetase 1 inhibitors, researchers implemented a high-throughput screening campaign utilizing a biochemical assay that monitored adenosine diphosphate production as a functional readout of Carbamoyl Phosphate Synthetase 1 activity [1] [8]. The Transcreener Adenosine Diphosphate Fluorescence Polarization Assay provided a robust detection platform due to its ability to quantify adenosine diphosphate formation with high sensitivity and specificity [8]. This assay format proved particularly valuable because it could accommodate the complex cofactor requirements of Carbamoyl Phosphate Synthetase 1, including N-acetylglutamate, which is essential for enzymatic activity. Screening libraries encompassing diverse chemical scaffolds were evaluated against recombinant human Carbamoyl Phosphate Synthetase 1, with hit validation incorporating counterscreens against the closely related carbamoyl phosphate synthetase 2 domain of the Carbamoyl Phosphate Synthetase, Aspartate Transcarbamoylase, and Dihydroorotase enzyme to ensure selectivity [1]. This comprehensive screening strategy successfully identified several chemotypes with inhibitory activity against Carbamoyl Phosphate Synthetase 1 but not carbamoyl phosphate synthetase 2, providing a foundation for medicinal chemistry optimization.
Table 1: Key Features of the High-Throughput Screening Platform for Carbamoyl Phosphate Synthetase 1 Inhibitors
Screening Component | Description | Purpose |
---|---|---|
Target Enzyme | Recombinant human Carbamoyl Phosphate Synthetase 1 | Source of enzyme activity |
Detection Method | Transcreener Adenosine Diphosphate Fluorescence Polarization Assay | Quantify adenosine diphosphate formation |
Cofactor Requirements | N-acetylglutamate, adenosine triphosphate, bicarbonate, ammonia | Maintain physiological enzymatic activity |
Counterscreen Target | Carbamoyl Phosphate Synthetase, Aspartate Transcarbamoylase, and Dihydroorotase carbamoyl phosphate synthetase 2 domain | Selectivity against pyrimidine pathway enzyme |
Primary Readout | Adenosine diphosphate production | Functional measure of Carbamoyl Phosphate Synthetase 1 inhibition |
Hit Validation | Dose-response curves, urea production assays, cellular pyrimidine incorporation | Confirm mechanism and cellular activity |
The high-throughput screening campaign identified multiple chemotypes with Carbamoyl Phosphate Synthetase 1 inhibitory activity, among which a symmetrical piperazine derivative emerged as a promising starting point for medicinal chemistry optimization [2] [4]. Designated compound 1 in subsequent structure-activity relationship studies, this initial hit exhibited moderate Carbamoyl Phosphate Synthetase 1 inhibitory activity (half-maximal inhibitory concentration = 7.8 μM) but demonstrated complete selectivity over carbamoyl phosphate synthetase 2 and possessed favorable properties for chemical optimization [2]. Crucially, biochemical characterization revealed that this compound inhibited both adenosine triphosphate hydrolysis and carbamoyl phosphate production activities of Carbamoyl Phosphate Synthetase 1, confirming its functional impact on the enzyme's catalytic cycle [9].
Initial hit-to-lead optimization focused on improving potency while maintaining selectivity and developing an understanding of the pharmacophore. Researchers designated the optimized lead compound as H3B-120, which exhibited significantly improved Carbamoyl Phosphate Synthetase 1 inhibitory activity with a half-maximal inhibitory concentration of 1.5 μM and a dissociation constant of 1.4 μM [3] [4] [9]. H3B-120 demonstrated competitive, allosteric inhibition of Carbamoyl Phosphate Synthetase 1, binding to a previously unidentified pocket situated between the integrating and adenosine triphosphate A domains [3] [9]. Crystallographic studies confirmed that H3B-120 achieves selective Carbamoyl Phosphate Synthetase 1 inhibition by binding to an allosteric pocket in the integrating domain, inducing a conformational change in the carbamate synthetase domain that blocks adenosine triphosphate binding and subsequent catalysis [2] [4].
Cellular validation studies demonstrated that H3B-120 engaged its target in hepatocytes, blocking pyrimidine labeling in cells treated with 15N-ammonia and inhibiting urea production in a dose-dependent manner [3] [9]. However, researchers noted a significant decrease in cellular potency compared with enzymatic assays, likely reflecting challenges associated with mitochondrial permeability and compound accumulation within this organelle [9]. Despite this limitation, H3B-120 served as a valuable chemical probe to investigate Carbamoyl Phosphate Synthetase 1 biology in cancer contexts and established critical proof-of-concept for allosteric inhibition of this enzyme.
Table 2: Biochemical and Cellular Profile of H3B-120
Parameter | Value | Significance |
---|---|---|
Carbamoyl Phosphate Synthetase 1 Half-Maximal Inhibitory Concentration | 1.5 μM | 5.2-fold improvement over initial hit |
Carbamoyl Phosphate Synthetase 1 Dissociation Constant | 1.4 μM | Confirms binding affinity |
Carbamoyl Phosphate Synthetase, Aspartate Transcarbamoylase, and Dihydroorotase Inhibition | No activity at 100 μM | >70-fold selectivity over carbamoyl phosphate synthetase 2 |
Urea Production Inhibition (Half-Maximal Inhibitory Concentration) | 25-100 μM | Reduced cellular potency |
Mitochondrial Permeability | Limited | Explains cellular potency reduction |
Mechanism of Action | Allosteric inhibitor binding integrating domain | Unique binding mode avoids adenosine triphosphate binding site |
Comprehensive structure-activity relationship investigations focused on the symmetrical piperazine scaffold of H3B-120 to enhance potency and optimize drug-like properties. Initial structure-activity relationship exploration centered on modifications to the piperazine core, evaluating ring size, substituent patterns, and stereochemical configurations [2] [4]. Systematic evaluation revealed that ring contraction to piperidine or expansion to diazepine significantly diminished Carbamoyl Phosphate Synthetase 1 inhibitory activity [2]. Methyl substitution patterns proved critical, with 2,6-dimethylpiperazine derivatives maintaining potency while 2,3-disubstituted analogs showed substantial loss of activity [2]. Stereochemical analysis demonstrated that the (2R,6R)-2,6-dimethylpiperazine stereoisomer (designated H3B-374) exhibited an 18-fold enhancement in potency (half-maximal inhibitory concentration = 360 nM) compared to the racemic mixture [2].
Amide substituent optimization followed core structure refinement. Structure-activity relationship investigations of the R1 and R2 amide regions revealed differential tolerance for structural modifications [2]. The R1 region demonstrated sensitivity to substituent size and position: ethoxy substitution at the 4-position improved potency two-fold over methoxy, while migration to the 3- or 5-positions substantially decreased activity [2]. Conversely, the R2 region displayed greater tolerance for hydrophobic substituents, with 4-methyl substitution maintaining potency while 4-fluoro substitution diminished activity [2]. These structure-activity relationship findings aligned with cocrystal structures showing the R1 region occupying a deep hydrophobic pocket while the R2 region resided in a solvent-exposed area [2].
The availability of cocrystal structures for H3B-120 analogs bound to Carbamoyl Phosphate Synthetase 1 enabled structure-guided design strategies. Analysis revealed critical hydrogen bonding interactions between backbone amides (tryptophan 776 and isoleucine 851) and the pseudosymmetric amide oxygens of the inhibitor, dictating ligand orientation within the allosteric pocket [2]. Additionally, a CH-π interaction between the 2-methyl group of the piperazine core and tryptophan 776 contributed significantly to binding affinity [2]. These structural insights informed rational design efforts to optimize target engagement by exploiting specific molecular interactions.
Table 3: Key Structure-Activity Relationship Findings for H3B-120 Optimization
Structural Region | Optimal Modification | Impact on Potency | Structural Basis |
---|---|---|---|
Piperazine Core | (2R,6R)-2,6-dimethyl substitution | 18-fold increase vs racemate | Staggered flat conformation enforced; CH-π interaction with tryptophan 776 |
R1 Aromatic Group | 4-Ethoxy substitution | 2-fold increase vs 4-methoxy | Improved hydrophobic packing in valine 664/phenylalanine 890/isoleucine 773/isoleucine 873 pocket |
R1 Positional Isomers | 4-position optimal | 3- or 5-substitution detrimental | Steric clashes with leucine 813 (3-position) or aspartate 654 (5-position) |
R2 Aromatic Group | 4-Methyl or 4-ethoxy tolerated | Similar to 4-methoxy | Solvent-exposed position allows bulk tolerance |
Hydrogen Bond Acceptors | Amide carbonyls essential | Critical for binding | Backbone hydrogen bonds with tryptophan 776 and isoleucine 851 |
The structural insights gained from H3B-120 cocrystal complexes facilitated the rational design of second-generation Carbamoyl Phosphate Synthetase 1 inhibitors with substantially improved potency. Analysis of the binding pocket revealed aspartate 654 as a potential site for additional binding interactions [2]. Structure-based drug design focused on incorporating functional groups capable of forming electrostatic or hydrogen bonding interactions with this residue while maintaining favorable interactions with the hydrophobic subpockets [2]. This approach led to the development of H3B-616, featuring an indole moiety at the R1 position designed to engage aspartate 654 [2].
H3B-616 demonstrated dramatically enhanced Carbamoyl Phosphate Synthetase 1 inhibitory activity with a half-maximal inhibitory concentration of 66 nM, representing a 5-fold improvement over the previous lead compound H3B-374 and a 23-fold enhancement relative to the original H3B-120 scaffold [2]. Structure-activity relationship exploration of the indole moiety revealed strict regiochemical requirements: substitution at other positions abolished potency improvements, confirming the specific interaction with aspartate 654 [2]. Additionally, N-methylation of the indole nitrogen completely abrogated activity, highlighting the importance of the indole N-H for forming critical hydrogen bonds [2]. Exploration of alternative heterocycles, including imidazole, indoline, and methylindoline, failed to recapitulate the potency enhancement observed with the indole moiety, underscoring the optimal nature of this structural modification [2].
The substantial potency improvements achieved with H3B-616 validated the structure-based design approach and provided a chemical probe with enhanced utility for investigating Carbamoyl Phosphate Synthetase 1 biology in cellular systems. This compound demonstrated complete inhibition of Carbamoyl Phosphate Synthetase 1-mediated pyrimidine labeling in hepatocytes at concentrations below 1 μM, addressing the cellular potency limitations observed with H3B-120 [2]. The successful optimization from micromolar to nanomolar potency established that the allosteric pocket identified through H3B-120 binding could accommodate diverse chemotypes designed through rational structure-activity relationship approaches, opening avenues for further development of Carbamoyl Phosphate Synthetase 1-targeted therapeutics with potential applications in oncology and metabolic diseases.
Chemical Evolution from H3B-120 to H3B-616:
The trajectory from H3B-120 to H3B-616 exemplifies the successful integration of high-throughput screening, structure-activity relationship exploration, and structure-based drug design to transform a screening hit with moderate activity into a potent and selective chemical probe for investigating Carbamoyl Phosphate Synthetase 1 biology in cancer and metabolic disorders. These compounds provide essential tools for elucidating the therapeutic potential of Carbamoyl Phosphate Synthetase 1 inhibition in precision oncology approaches targeting tumors dependent on urea cycle metabolism for survival and proliferation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7